molecular formula C18H11ClF3N3O4 B2868332 7-chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105210-82-9

7-chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2868332
CAS No.: 1105210-82-9
M. Wt: 425.75
InChI Key: MOIDWXAOFORHHG-UHFFFAOYSA-N
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Description

7-Chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound featuring a benzoxazinone core fused with a 1,2,4-oxadiazole moiety. Key structural elements include:

  • A 7-chloro substituent on the benzoxazinone ring, which may enhance metabolic stability and target binding .
  • A 1,2,4-oxadiazole ring linked via a methyl group to the benzoxazinone nitrogen. This five-membered heterocycle is known for its bioisosteric properties, often improving pharmacokinetic profiles in drug candidates .
  • A 4-(trifluoromethoxy)phenyl group attached to the oxadiazole ring. The trifluoromethoxy substituent increases lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs .

Benzoxazinones are pharmacologically significant, with reported activities including antimicrobial, anticancer, and anti-inflammatory effects.

Properties

IUPAC Name

7-chloro-4-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N3O4/c19-11-3-6-13-14(7-11)27-9-16(26)25(13)8-15-23-17(24-29-15)10-1-4-12(5-2-10)28-18(20,21)22/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIDWXAOFORHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields, and minimizing by-products. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.

    Reduction: The oxadiazole ring

Biological Activity

7-Chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS #1105210-82-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer and antioxidant effects, based on recent research findings.

The molecular formula of the compound is C18H11ClF3N3O4C_{18}H_{11}ClF_3N_3O_4, with a molecular weight of 425.7 g/mol. Although specific physical properties such as melting point and boiling point are not available, the compound's structure suggests potential reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to 7-chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one exhibit significant anticancer properties. For instance, a related benzodioxole derivative demonstrated potent anticancer activity against the Hep3B liver cancer cell line. The study reported that this compound induced cell cycle arrest in the G2-M phase and reduced the secretion of alpha-fetoprotein (α-FP), a marker often elevated in liver cancer .

Case Study: Anticancer Mechanism

A detailed investigation into the mechanism of action revealed that the compound induced apoptosis in cancer cells through a caspase-dependent pathway. Cell cycle analysis showed a significant decrease in the G1 phase and an increase in the G2-M phase after treatment with the compound, indicating its potential as an effective anticancer agent .

Antioxidant Activity

In addition to its anticancer effects, the compound may possess antioxidant properties. Research on structurally similar compounds has shown that they can inhibit lipid peroxidation and scavenge free radicals effectively. For example, derivatives tested in DPPH assays demonstrated varying degrees of antioxidant activity, highlighting the importance of structural modifications in enhancing bioactivity .

Comparative Antioxidant Activity

CompoundIC50 Value (µM)Reference
Compound 2a39.85
Trolox (standard)7.72
Similar oxadiazole derivativesVaries

The biological activities of 7-chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one are hypothesized to involve several mechanisms:

  • Cell Cycle Arrest : The compound appears to interfere with cell cycle progression, particularly at the G2-M checkpoint.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells.
  • Antioxidant Defense : By scavenging free radicals and reducing oxidative stress markers.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzoxazinone 7-Cl, 1,2,4-oxadiazole with 4-(trifluoromethoxy)phenyl Not reported in evidence
3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone Quinazolinone 4-Cl-benzyl, 1,2,4-oxadiazole with 4-fluorophenyl, thioether linker Antimicrobial (inferred)
(R)-(+)-4-(2-Chlorobenzyl)-4-fluoro-3-phenylisoxazol-5(4H)-one Isoxazolone 2-Cl-benzyl, 4-F, 3-phenyl Not reported
Methyl 4-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoate Benzoate derivative 4-methoxyphenyl-oxadiazole, butanamido linker Not reported

Key Observations :

  • Chloro vs. Fluoro Substituents: The target compound’s 7-Cl group may enhance electron-withdrawing effects compared to 4-F in ’s quinazolinone analog. Chlorine’s larger atomic radius could improve hydrophobic interactions in target binding .
  • Trifluoromethoxy vs.
  • Core Heterocycles: Benzoxazinones (target) vs. quinazolinones () differ in ring saturation and electronic properties, which may influence target selectivity.

Physicochemical Properties

Table 2: Predicted Physicochemical Comparison

Property Target Compound Quinazolinone Benzoate Derivative
Molecular Weight (g/mol) ~455.8 ~484.9 ~428.4
logP (Estimated) ~3.9 ~4.2 ~3.1
Hydrogen Bond Donors 0 1 (quinazolinone NH) 2 (amide NH, ester O)
Rotatable Bonds 6 7 8

Implications :

  • The target compound’s lower rotatable bond count (6 vs. 7–8 in analogs) may reduce conformational flexibility, improving target binding entropy.

Toxicity and Environmental Considerations

  • The 7-Cl and trifluoromethoxy groups may raise concerns about bioaccumulation, necessitating future ecotoxicity studies .

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